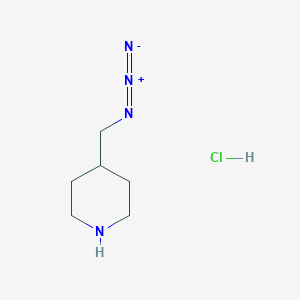

4-(Azidomethyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical agents. nih.gov It is often referred to as a "privileged scaffold" because its framework is present in a vast number of biologically active compounds and FDA-approved drugs. researchgate.netresearchgate.net The prevalence of this scaffold is not coincidental; its specific chemical and structural properties offer significant advantages in drug design. thieme-connect.comresearchgate.net

The piperidine ring's saturated, non-planar (chair-like) structure allows for the precise three-dimensional positioning of substituent groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors. researchgate.net Introducing chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

Derivatives of piperidine are cornerstones in over 70 commercialized drugs, including several blockbuster medications. arizona.edu The therapeutic applications of piperidine-containing drugs are remarkably diverse, spanning a wide range of disease areas. ijnrd.org

Table 1: Examples of Therapeutic Areas for Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Central Nervous System | Analgesics, Antipsychotics, Antidepressants researchgate.netarizona.edu |

| Oncology | Anticancer agents researchgate.net |

| Infectious Diseases | Antiviral, Antimalarial, Antifungal agents researchgate.netijnrd.org |

| Cardiovascular | Antihypertensive, Anticoagulant agents researchgate.netresearchgate.net |

| Other | Anti-inflammatory, Antihistamine, Anti-Alzheimer agents researchgate.netijnrd.org |

The versatility and proven track record of the piperidine nucleus ensure its continued importance as a foundational element in the discovery and development of new medicines. nih.govresearchgate.net

Overview of Azide (B81097) Functionality in Contemporary Synthetic Transformations

The azide functional group (–N₃) is a highly versatile and energetic moiety that has become indispensable in modern organic synthesis. wikipedia.orgsigmaaldrich.com Initially prepared in 1864, organic azides are now central to numerous powerful chemical reactions used in drug discovery, bioconjugation, and materials science. sigmaaldrich.com While low molecular weight azides can be hazardous, their utility in controlled reactions is well-established. wikipedia.org

The reactivity of the azide group is multifaceted. It can act as a nucleophile, participate in cycloadditions, or serve as a precursor to amines and nitrenes. wikipedia.orgmdpi.com Two of the most prominent applications of azides are the Staudinger ligation and the azide-alkyne cycloaddition, often termed "click chemistry". sigmaaldrich.com

Staudinger Ligation: First reported in 1919, this reaction involves the treatment of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. sigmaaldrich.com This intermediate can then be trapped to form a stable amide bond, a process that is highly chemoselective and can be performed in aqueous environments, making it suitable for modifying biological molecules. sigmaaldrich.com

Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry"): This reaction involves the 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org While the thermal reaction requires high temperatures, the copper(I)-catalyzed version (CuAAC) proceeds rapidly at room temperature, is highly reliable, and tolerates a wide variety of functional groups. organic-chemistry.orgnih.gov This reaction's efficiency and specificity have made it a go-to method for linking different molecular fragments, from small molecules to large biopolymers. nih.govnih.gov

The azide group is relatively unreactive toward many functional groups found in biological systems, making it a bio-orthogonal handle that can be used for in vivo tagging and bioconjugation. nih.govnih.gov It can also function as a stable protecting group for primary amines. sigmaaldrich.com

Table 2: Key Synthetic Transformations Involving the Azide Group

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Staudinger Ligation | Azide, Phosphine | Aza-ylide, Amine | Highly chemoselective; works in aqueous conditions. sigmaaldrich.com |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide, Alkyne | 1,2,3-Triazole | High yield, versatile, bio-orthogonal. organic-chemistry.orgnih.gov |

| Curtius Rearrangement | Acyl Azide | Isocyanate | Thermal or photochemical rearrangement. mdpi.com |

| Reduction to Amine | Azide | Primary Amine | Achieved via hydrogenolysis or Staudinger reaction. wikipedia.orgmdpi.com |

Research Context of 4-(Azidomethyl)piperidine (B3190545) Hydrochloride as a Key Synthetic Intermediate

4-(Azidomethyl)piperidine hydrochloride strategically combines the desirable features of both the piperidine scaffold and the azide functional group into a single, stable, and reactive molecule. This compound is designed as a bifunctional building block, enabling chemists to readily incorporate the valuable piperidine motif into larger, more complex molecular architectures.

The core utility of this compound lies in its role as a synthetic intermediate. The piperidine nitrogen can be functionalized through standard amine chemistry, while the azidomethyl group at the 4-position serves as a versatile handle for covalent modification, primarily via click chemistry. nih.gov This dual functionality allows for a modular approach to synthesis. For instance, a researcher could first attach a specific chemical entity to the piperidine nitrogen and then use the azide to "click" the entire substituted piperidine unit onto a molecule bearing a terminal alkyne.

This approach is highly relevant in pharmaceutical research and combinatorial chemistry. It allows for the rapid generation of libraries of diverse compounds based on the privileged piperidine scaffold. By systematically varying the groups attached to the piperidine nitrogen and the molecular partners attached via the triazole linkage, researchers can efficiently explore structure-activity relationships (SAR) to identify new drug candidates. The hydrochloride salt form ensures that the compound is a stable, crystalline solid that is easier to handle and weigh than its freebase counterpart. chemicalbook.com

The concept of using functionalized piperidines as building blocks is well-established in medicinal chemistry. For example, related compounds like (Fmoc-4-aminomethyl)piperidine hydrochloride are used in peptide synthesis and drug development to create more effective medications. chemimpex.com Furthermore, the presence of azidomethyl groups in molecules relevant to pharmaceutical analysis, such as potential impurities in sartan medications, highlights the importance of understanding the chemistry of this functional group in a pharmaceutical context. nih.gov Therefore, this compound serves as a key intermediate, bridging the gap between foundational scaffolds and complex, functional molecules for a variety of research applications.

Table 3: Chemical Compound Information

| Compound Name |

|---|

| This compound |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine |

| 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine |

| 2,2,6,6-tetramethylpiperidine |

| 3-(dimethylamino)-N-methylsulfonyl-4-piperidone |

| 4,4-Piperidinediol hydrochloride |

| 4-piperidone hydrochloride monohydrate |

| 4-toluenesulfonyl chloride |

| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile |

| 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole |

| Artane |

| Donepezil |

| Evodiamine |

| Fagomine |

| Fentanyl |

| Haloperidol |

| Imidazole-1-sulfonyl azide hydrochloride |

| Melperone |

| Meperidine |

| N-formyl piperidine |

| Phenyl azide |

| Physostigmine |

| Pipecolic acid |

| Piperine |

| Raloxifene |

| Sodium azide |

| Solenopsins |

| Tamoxifen |

| Tetrandine |

| Trifluoromethanesulfonyl azide |

| Triphenylphosphine |

| Vinblastine |

| Vincristine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(azidomethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c7-10-9-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUNTOBDDMWCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl Piperidine Hydrochloride

Precursor Synthesis and Derivatization Approaches

The initial phase of the synthesis focuses on building a suitable piperidine (B6355638) scaffold that is appropriately functionalized for the subsequent introduction of the azide (B81097) moiety. This often involves the use of protecting groups to ensure the reactivity of specific sites on the molecule.

Preparation of Functionalized Piperidine Intermediates (e.g., tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate)

A common and critical intermediate in the synthesis of 4-(azidomethyl)piperidine (B3190545) hydrochloride is tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. The synthesis of this precursor typically starts from 4-(hydroxymethyl)piperidine. The nitrogen atom of the piperidine ring is first protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its relatively straightforward removal.

The protection of 4-(hydroxymethyl)piperidine is achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The resulting compound is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. atlantis-press.comresearchgate.net

The next step involves the conversion of the hydroxyl group to a good leaving group, such as a bromide, to facilitate the subsequent nucleophilic substitution with an azide. This transformation can be achieved using various brominating agents. The resulting tert-butyl 4-(bromomethyl)piperidine-1-carboxylate serves as the key electrophile for the introduction of the azide group. researchgate.net

Table 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

| Starting Material | Reagent | Solvent | Reaction Condition | Product | Yield (%) |

| 4-Hydroxymethylpiperidine | Di-tert-butyldicarbonate | Tetrahydrofuran | Room Temperature, 8 hours | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0 |

Introduction of the Azide Moiety via Nucleophilic Substitution Reactions

With the functionalized and protected piperidine intermediate in hand, the next crucial step is the introduction of the azide group. This is typically accomplished through a nucleophilic substitution reaction, where the bromide in tert-butyl 4-(bromomethyl)piperidine-1-carboxylate is displaced by an azide ion (N₃⁻).

Sodium azide (NaN₃) is the most common source of the azide nucleophile. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation and leaves the azide anion free to act as a potent nucleophile. The reaction is a classic example of an Sₙ2 reaction. tutorchase.commdma.ch The conditions for this reaction, including temperature and reaction time, can be optimized to maximize the yield and minimize the formation of byproducts. For instance, microwave-assisted synthesis has been shown to accelerate this type of reaction. organic-chemistry.org

Table 2: Nucleophilic Substitution for Azide Introduction

| Substrate | Reagent | Solvent | Reaction Condition | Product |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | Sodium Azide | Dimethylformamide (DMF) | Room Temperature to mild heating | tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate |

Deprotection Strategies for the Piperidine Nitrogen

The final step in the synthesis of 4-(azidomethyl)piperidine hydrochloride is the removal of the Boc protecting group from the piperidine nitrogen. This deprotection step is essential to liberate the free amine, which is then protonated to form the stable hydrochloride salt.

Cleavage of Protecting Groups (e.g., tert-Butyloxycarbonyl (Boc)) to Yield the Hydrochloride Salt

The Boc group is known to be labile under acidic conditions. Therefore, the deprotection of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate is typically achieved by treating it with a strong acid. A common and effective method involves the use of hydrochloric acid (HCl). jgtps.comcommonorganicchemistry.com The reaction is often carried out using a solution of HCl in an organic solvent, such as dioxane or methanol. commonorganicchemistry.comrsc.org

The mechanism of Boc deprotection involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide, resulting in the formation of the free piperidine amine. commonorganicchemistry.com In the presence of excess hydrochloric acid, the newly formed amine is immediately protonated to form the corresponding hydrochloride salt, this compound.

Optimization of Deprotection Conditions and Yield

The efficiency of the Boc deprotection step is influenced by several factors, including the concentration of the acid, the choice of solvent, the reaction temperature, and the reaction time. For instance, using a 4M solution of HCl in dioxane is a common and effective condition for Boc deprotection. commonorganicchemistry.com The reaction is typically carried out at room temperature and is often complete within a few hours.

Optimization of these conditions is crucial to ensure complete removal of the Boc group while minimizing any potential side reactions or degradation of the azide functionality. The yield of the final hydrochloride salt is highly dependent on the successful execution of this deprotection step. Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is often employed to determine the point of complete conversion.

Considerations in Synthetic Scale-Up and Industrial Production Methods

The transition from a laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. Safety, cost-effectiveness, and process robustness are paramount in a large-scale setting.

A primary concern in the industrial production of this compound is the use of azides. Sodium azide and hydrazoic acid are highly toxic and potentially explosive. acs.orgkit.edu Therefore, stringent safety protocols must be implemented. This includes conducting reactions in well-ventilated areas, using appropriate personal protective equipment, and having measures in place to quench any unreacted azide. umn.eduresearchgate.net The risk of forming explosive heavy metal azides must also be carefully managed. kit.edu

From a process chemistry perspective, the choice of reagents and solvents for industrial production may differ from those used in the lab. For example, while DMF is an excellent solvent for the azide substitution, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative, greener solvents may be considered. pmarketresearch.com

Analogous and Alternative Synthetic Routes to Related Azidomethylpiperidine Derivatives

The synthesis of this compound can be effectively understood by examining analogous and alternative synthetic routes to structurally related azidomethylpiperidine derivatives. These methods generally rely on the nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring with an azide source. The piperidine nitrogen is often protected during these transformations to prevent side reactions.

A common and illustrative approach involves the use of an N-protected 4-(halomethyl)piperidine as a key intermediate. For instance, a synthetic route analogous to the preparation of tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate can be envisioned. In this analogous pathway, the starting material would be an N-protected 4-(bromomethyl)piperidine or 4-(chloromethyl)piperidine (B1605206). The use of a tert-butyloxycarbonyl (Boc) protecting group is prevalent due to its stability under various reaction conditions and its facile removal under acidic conditions.

The synthesis would commence with a commercially available or readily prepared N-Boc-4-(hydroxymethyl)piperidine. The hydroxyl group is a poor leaving group and therefore needs to be converted into a more reactive species. This can be accomplished through several methods:

Conversion to a Halide: The hydroxyl group can be transformed into a bromide or chloride. Treatment with reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can effectively yield the corresponding N-Boc-4-(bromomethyl)piperidine or N-Boc-4-(chloromethyl)piperidine.

Conversion to a Sulfonate Ester: Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (B128534). These sulfonate esters are excellent leaving groups for subsequent nucleophilic substitution.

Once the N-Boc-4-(halomethyl)piperidine or N-Boc-4-(sulfonyloxymethyl)piperidine is obtained, the azido (B1232118) group is introduced via a nucleophilic substitution reaction. This is typically achieved by treating the intermediate with an azide salt, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is often heated to facilitate the displacement of the leaving group.

The following table summarizes the key steps in this analogous synthetic route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | N-Boc-4-(hydroxymethyl)piperidine | 1. PBr₃ or SOCl₂ in an inert solvent; or2. TsCl or MsCl, pyridine or Et₃N | N-Boc-4-(bromomethyl)piperidine or N-Boc-4-(chloromethyl)piperidine or N-Boc-4-(sulfonyloxymethyl)piperidine |

| 2 | N-Boc-4-(halomethyl/sulfonyloxymethyl)piperidine | NaN₃ in DMF or DMSO, heat | N-Boc-4-(azidomethyl)piperidine |

| 3 | N-Boc-4-(azidomethyl)piperidine | HCl in a suitable solvent (e.g., dioxane, diethyl ether, or methanol) | This compound |

After the successful synthesis of N-Boc-4-(azidomethyl)piperidine, the final step is the deprotection of the piperidine nitrogen and the formation of the hydrochloride salt. This is conveniently accomplished in a single step by treating the N-Boc protected intermediate with a solution of hydrogen chloride (HCl) in an organic solvent. Anhydrous solutions of HCl in dioxane, diethyl ether, or methanol are commonly employed. The acidic conditions cleave the Boc group, liberating the free amine which is then protonated by the excess HCl to precipitate as the desired this compound salt.

Alternative routes could involve the initial synthesis of 4-methylenepiperidine derivatives followed by functionalization of the double bond. However, the pathway involving nucleophilic substitution on a pre-functionalized methyl group at the 4-position is generally more direct and controlled for accessing the target compound.

Reactivity and Transformational Chemistry of 4 Azidomethyl Piperidine Hydrochloride

Azide (B81097) Group Reactivity

The azido (B1232118) group (–N₃) is an energy-rich functional group known for its diverse reactivity. nih.gov It can undergo reactions such as 1,3-dipolar cycloadditions, reduction to amines, and ligation reactions. nih.gov These transformations are central to the application of 4-(azidomethyl)piperidine (B3190545) hydrochloride in constructing a wide array of functionalized molecules.

One of the most fundamental transformations of the azide group is its reduction to a primary amine. This conversion is highly efficient and can be achieved under various conditions, most notably through Staudinger ligation and catalytic hydrogenation. The resulting product, 4-(aminomethyl)piperidine, is a key synthetic intermediate.

Staudinger Ligation: The Staudinger reaction involves the treatment of the azide with a phosphine (B1218219), typically a triarylphosphine like triphenylphosphine. mdpi.comacs.org The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). mdpi.comnih.gov In the presence of water, this intermediate is hydrolyzed to yield the primary amine and the corresponding phosphine oxide. mdpi.comnih.gov The Staudinger ligation is renowned for its mild reaction conditions and high chemoselectivity, as the azide and phosphine are generally orthogonal to most other functional groups found in biological systems. mdpi.com

Catalytic Hydrogenation: This is a powerful and clean method for reducing azides to amines. nih.gov The reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst. nih.gov Common catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and Raney nickel. nih.govrsc.org The reaction is highly effective and often proceeds with high yields, producing the primary amine and nitrogen gas as the only byproduct. This method is widely used in both laboratory and industrial settings for its efficiency and the ease of product isolation. nih.gov

Table 1: Comparison of Common Azide Reduction Methods

| Feature | Staudinger Ligation | Catalytic Hydrogenation |

| Reagents | Triarylphosphine (e.g., PPh₃), Water | H₂ gas, Metal Catalyst (e.g., Pd/C, PtO₂) |

| Byproducts | Phosphine Oxide (e.g., Ph₃P=O) | Nitrogen gas (N₂) |

| Conditions | Mild, often room temperature | Room temperature to elevated temperatures; requires H₂ pressure |

| Chemoselectivity | High; tolerates many functional groups | Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups) |

| Advantages | Excellent for sensitive substrates due to mildness and selectivity. | "Clean" reaction with N₂ as the only byproduct; scalable. |

| Disadvantages | Stoichiometric amounts of phosphine result in a stoichiometric byproduct. | Catalyst can be pyrophoric; potential for over-reduction of other groups. |

The azide group itself is typically introduced onto a molecule via a nucleophilic substitution reaction, where an azide salt (like sodium azide) displaces a suitable leaving group (e.g., halide, tosylate, mesylate) from an electrophilic carbon center. In the context of 4-(azidomethyl)piperidine hydrochloride, its synthesis would involve the reaction of a precursor like 4-(chloromethyl)piperidine (B1605206) or 4-(tosyloxymethyl)piperidine with an azide source.

Furthermore, the terminal nitrogen atom of the organic azide is mildly nucleophilic. acs.org This allows the azide group in this compound to participate in reactions where it attacks an electrophilic center, a key step in processes like the formation of the phosphazide intermediate in the Staudinger reaction. acs.org While the azide group can also act as a leaving group under certain conditions, its primary roles in transformational chemistry are as a precursor to amines and as a 1,3-dipole in cycloaddition reactions.

Cycloaddition Reactions

The azide group is an archetypal 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. nih.govbioclone.net Independently reported by the groups of Sharpless and Meldal, this reaction joins an azide with a terminal alkyne to form a 1,2,3-triazole ring. nih.govnih.gov The reaction is characterized by its high efficiency, mild reaction conditions, broad functional group tolerance, and exceptional regioselectivity. bioclone.netorganic-chemistry.org

A defining feature of the CuAAC reaction is its exquisite regioselectivity. In contrast to the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted isomer. nih.govnih.govorganic-chemistry.org When this compound reacts with a terminal alkyne under CuAAC conditions, the sole product is the 1-(piperidin-4-ylmethyl)-4-(substituted)-1H-1,2,3-triazole. This high degree of control is a consequence of the copper-mediated reaction mechanism, which proceeds through a copper-acetylide intermediate. nih.govrsc.org This predictability makes the CuAAC a highly reliable method for covalently linking molecular fragments. nih.gov

The active catalyst in the CuAAC reaction is the copper(I) ion. jenabioscience.com Since Cu(I) is prone to disproportionation and oxidation to the catalytically inactive Cu(II) state, various systems have been developed to generate and maintain the necessary Cu(I) concentration throughout the reaction. acs.orgnih.gov

A common and convenient approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. jenabioscience.com Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose. nih.govjenabioscience.com Alternatively, a direct source of Cu(I), like copper(I) iodide (CuI) or copper(I) bromide (CuBr), can be used. nih.govmdpi.com

To stabilize the Cu(I) oxidation state and accelerate the reaction, ligands are often added. These ligands coordinate to the copper center, preventing oxidation and increasing catalytic turnover. A prominent example is tris-(benzyltriazolylmethyl)amine (TBTA). nih.gov

The CuAAC reaction is remarkably versatile with respect to reaction conditions. bioclone.net It can be performed in a wide range of solvents, including organic solvents like DMF and t-BuOH, aqueous solutions, or mixtures thereof. nih.govmdpi.com Reactions are often run at room temperature and are tolerant of a broad pH range (typically 4-12), making them suitable for applications in bioconjugation. bioclone.netorganic-chemistry.org

Table 2: Representative Catalytic Systems for CuAAC Reactions

| Copper Source | Reducing Agent | Ligand (Optional) | Typical Solvent(s) | Temperature |

| CuSO₄·5H₂O | Sodium Ascorbate | None or TBTA | H₂O/t-BuOH, DMF | Room Temperature |

| CuI | None required | N,N-Diisopropylethylamine (DIPEA) | CH₃CN, THF | Room Temperature |

| CuBr(PPh₃)₃ | None required | None (phosphine is part of complex) | Toluene, CH₂Cl₂ | Room Temperature |

| Metallic Cu (wire, powder) | None required | None | DMF, H₂O/t-BuOH | Room Temperature to 50°C |

| Cu/C (Copper on Charcoal) | None required | None | H₂O, Ethanol | 50-80°C |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition and Preferential Formation of 1,5-Disubstituted Isomers

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful transformation for the synthesis of 1,2,3-triazoles. A key feature of RuAAC, which distinguishes it from the more common copper-catalyzed variant (CuAAC), is its regioselectivity. The reaction between an organic azide and a terminal alkyne, in the presence of a suitable ruthenium catalyst, almost exclusively yields the 1,5-disubstituted 1,2,3-triazole isomer. acs.orgorganic-chemistry.orgnih.gov

For 4-(azidomethyl)piperidine, this reaction would involve the [3+2] cycloaddition between its azide moiety and an alkyne. The expected outcome is the formation of a 1-(piperidin-4-ylmethyl)-5-substituted-1H-1,2,3-triazole.

General Reaction Mechanism and Key Features:

Catalysts: The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (COD = 1,5-cyclooctadiene). acs.orgorganic-chemistry.orgchalmers.se

Mechanism: The proposed mechanism does not involve the formation of a ruthenium-acetylide intermediate, which is characteristic of the copper-catalyzed pathway. Instead, it is believed to proceed through the formation of a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-disubstituted triazole product. organic-chemistry.org

Regioselectivity: This mechanistic difference is responsible for the distinct regiochemical outcome, favoring the 1,5-isomer over the 1,4-isomer that is predominantly formed in CuAAC reactions. acs.org

Reaction Conditions: RuAAC reactions are generally robust and can be performed in a variety of aprotic solvents like THF, dioxane, or toluene, at temperatures ranging from ambient to elevated. core.ac.uk The reaction is also noted for its tolerance of a wide range of functional groups on both the azide and alkyne partners. organic-chemistry.org

Thermal Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the parent, uncatalyzed reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.orgwikipedia.org When an unsymmetrical alkyne is used, this reaction typically requires elevated temperatures and often results in a mixture of both the 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov

General Reaction Mechanism and Key Features:

Concerted Mechanism: The reaction is believed to proceed through a concerted, pericyclic mechanism where the new carbon-nitrogen bonds are formed simultaneously. organic-chemistry.org

Lack of Regioselectivity: The formation of a mixture of regioisomers is a significant drawback of the thermal process. The ratio of the 1,4- to 1,5-isomer is influenced by steric and electronic factors of the substituents on both the azide and the alkyne, but it is often close to 1:1, making purification challenging. wikipedia.orgnih.gov

Reaction Conditions: The thermal cycloaddition generally requires high temperatures (often above 100 °C) and prolonged reaction times to achieve significant conversion, due to a high activation energy barrier. wikipedia.org

Chemical Modifications at the Piperidine (B6355638) Nitrogen and Ring (e.g., N-Alkylation, N-Acylation)

The piperidine nitrogen of 4-(azidomethyl)piperidine is a secondary amine and thus a nucleophilic center, capable of undergoing various chemical modifications. Since the starting material is a hydrochloride salt, a base is required to deprotonate the piperidinium (B107235) ion to generate the free amine before it can react.

N-Alkylation: N-alkylation involves the formation of a new carbon-nitrogen bond. Common methods include reaction with alkyl halides or reductive amination.

With Alkyl Halides: The free piperidine amine can be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (like K₂CO₃ or triethylamine) and a suitable solvent (such as DMF or acetonitrile). researchgate.netgoogle.com The base neutralizes the hydrohalic acid formed during the reaction. Care must be taken to control stoichiometry to avoid over-alkylation to the quaternary ammonium (B1175870) salt. researchgate.net

Reductive Amination: This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This is a very common and efficient method for N-alkylation.

N-Acylation: N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting the free amine with an acylating agent.

With Acyl Chlorides or Anhydrides: The most common acylating agents are acyl chlorides and acid anhydrides. The reaction is usually performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid byproduct (HCl or a carboxylic acid). nih.gov The resulting N-acylpiperidine derivatives are amides, which have significantly different electronic and chemical properties compared to the parent amine.

Applications in Advanced Organic Synthesis

4-(Azidomethyl)piperidine (B3190545) Hydrochloride as a Versatile Synthetic Building Block

The structural attributes of 4-(azidomethyl)piperidine hydrochloride, particularly the presence of the azide (B81097) group, position it as a key precursor in the synthesis of diverse organic molecules. The piperidine (B6355638) ring itself is a prevalent scaffold in numerous biologically active compounds, and the azidomethyl group provides a chemical handle for a variety of conjugation and cyclization reactions. While often used in its Boc-protected form, tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate, to ensure chemoselectivity during synthetic sequences, the hydrochloride salt is a stable and readily available starting material.

The azide functionality of this compound is a linchpin in the synthesis of a multitude of heterocyclic compounds. Organic azides are well-established precursors for various nitrogen-containing heterocycles through reactions such as cycloadditions, aza-Wittig reactions, and reductions followed by cyclizations. mdpi.com

One of the most prominent applications is in [3+2] cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. acs.orgresearchgate.net By reacting this compound (or its N-protected derivative) with various terminal alkynes, a diverse library of piperidine-substituted triazoles can be generated. These triazole-containing compounds are of significant interest in medicinal chemistry due to their metabolic stability and ability to act as pharmacophores. researchgate.net

Furthermore, the azide group can undergo thermal or photochemical decomposition to generate highly reactive nitrenes, which can then participate in intramolecular C-H insertion or cyclization reactions to form various fused or spirocyclic heterocyclic systems containing the piperidine moiety.

Table 1: Examples of Heterocyclic Systems Synthesized from Azide Precursors

| Heterocyclic System | Synthetic Method |

| 1,2,3-Triazoles | [3+2] Cycloaddition (e.g., CuAAC, SPAAC) |

| Tetrazoles | [3+2] Cycloaddition with nitriles |

| Pyrrolidines | Intramolecular reductive cyclization |

| Aziridines | Reaction with alkenes |

This table illustrates common synthetic routes to various heterocyclic compounds starting from organic azides, which are applicable to this compound.

Beyond the synthesis of simple heterocycles, this compound is instrumental in the assembly of more intricate molecular architectures and three-dimensional scaffolds. The piperidine unit can serve as a central scaffold from which different functionalities can be elaborated. The azidomethyl group acts as a versatile connector, enabling the attachment of the piperidine core to other molecular fragments or larger assemblies.

For instance, in the synthesis of novel therapeutic agents, the piperidine moiety might be a key pharmacophoric element that interacts with a biological target. The azide allows for the introduction of this key fragment into a larger molecule late in the synthetic sequence, a strategy often employed in fragment-based drug discovery. The resulting complex molecules can be designed to have specific spatial arrangements of functional groups, which is crucial for optimizing interactions with biological macromolecules.

The robust nature of the reactions involving the azide group, such as the Staudinger ligation and click chemistry, allows for the construction of these complex architectures under mild conditions, preserving the integrity of other sensitive functional groups within the molecule. acs.org

Integration into Bioorthogonal and Click Chemistry Strategies

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized chemical biology. researchgate.net The azide group is a premier bioorthogonal functional group due to its small size, metabolic stability, and lack of participation in common biological reactions. acs.org This makes this compound an ideal reagent for these applications.

This compound is a valuable tool for the development of chemical probes designed to study biological systems. By incorporating this building block, researchers can introduce a piperidine-containing motif into a probe molecule, which can then be used to investigate biological targets such as receptors and enzymes. The azide functionality serves as a handle for attaching reporter molecules, such as fluorophores, biotin, or affinity tags, via click chemistry. spirochem.com This allows for the visualization, isolation, and characterization of the biological targets of the probe. nih.govrsc.org

For example, a bioactive molecule containing a piperidine scaffold can be synthesized with an azidomethyl group. This azido-modified molecule can then be introduced into a biological system. Subsequent reaction with an alkyne-functionalized fluorescent dye via copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the visualization of the molecule's localization and interactions within cells. nobelprize.orgnih.gov

Table 2: Key Bioorthogonal Reactions Involving Azides

| Reaction | Reactants | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | High efficiency, regioselectivity. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for living systems. nih.gov |

| Staudinger Ligation | Azide, Phosphine (B1218219) | Forms an amide bond. |

This table summarizes major bioorthogonal reactions that can be utilized with the azide group of this compound for bioconjugation and probe development.

The principles of click chemistry, enabled by the azide group of this compound, extend beyond biology into material science and polymer chemistry. ethernet.edu.et The high efficiency and orthogonality of the CuAAC reaction make it an excellent method for the functionalization of polymers and the creation of novel materials. nih.gov

Polymers bearing alkyne groups can be readily modified by reacting them with this compound. This allows for the introduction of piperidine moieties onto the polymer backbone or side chains, which can alter the material's physical and chemical properties, such as solubility, thermal stability, and surface characteristics. For example, the incorporation of the basic piperidine group can introduce pH-responsiveness to a polymer.

This strategy is also employed in the synthesis of well-defined polymer architectures, such as block copolymers and dendrimers. The azide-alkyne click reaction provides a highly efficient and reliable method for linking different polymer blocks together. Furthermore, surfaces can be functionalized with piperidine groups by first introducing alkyne functionalities onto the surface and then "clicking" on this compound.

Design and Synthesis of Bifunctional Building Blocks and Linkers

The structure of this compound lends itself to the design and synthesis of bifunctional building blocks and linkers. acs.org The piperidine ring contains a secondary amine (in the deprotected form) that can be functionalized independently of the azide group. This orthogonality allows for the sequential or simultaneous attachment of two different molecular entities.

For example, the piperidine nitrogen can be acylated or alkylated to introduce one functional group, while the azide remains available for a subsequent click reaction with another molecule. This approach is highly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, where one end of the linker binds to a target protein and the other end recruits an E3 ubiquitin ligase. The piperidine scaffold can provide a rigid and defined spatial orientation for the two ends of the molecule.

Spectroscopic Characterization and Structural Elucidation of 4 Azidomethyl Piperidine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the proton and carbon frameworks, as well as the environments of heteroatoms like nitrogen.

¹H NMR Spectral Analysis for Proton Assignment and Coupling Patterns

The ¹H NMR spectrum of 4-(Azidomethyl)piperidine (B3190545) hydrochloride provides key information for assigning the protons within the molecule. The piperidine (B6355638) ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The spectrum is expected to show complex multiplets for the piperidine ring protons due to spin-spin coupling.

The protons on the carbons adjacent to the positively charged nitrogen atom (C2 and C6) are deshielded and typically resonate downfield, often in the range of δ 3.1-3.5 ppm. The protons on the C3 and C5 carbons are expected to appear further upfield. The proton at the C4 position, being a methine proton, will also have a characteristic chemical shift. The methylene protons of the azidomethyl group (-CH₂N₃) are adjacent to the electron-withdrawing azide (B81097) group and are therefore expected to be deshielded, appearing as a distinct signal, likely a doublet, in the region of δ 3.3-3.6 ppm. The coupling between the C4 proton and the azidomethyl protons would confirm their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Azidomethyl)piperidine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2/H6 (axial) | ~3.4 | ddd |

| H2/H6 (equatorial) | ~3.0 | ddd |

| H3/H5 (axial) | ~1.8 | m |

| H3/H5 (equatorial) | ~2.0 | m |

| H4 | ~1.9 | m |

| -CH₂N₃ | ~3.4 | d |

Note: Predicted values are based on typical shifts for substituted piperidine hydrochlorides and the electronic effect of the azidomethyl group. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Framework Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound, distinct signals are expected for each carbon atom due to the substitution at the C4 position.

The carbons adjacent to the nitrogen (C2 and C6) are typically found in the range of δ 45-50 ppm. The C4 carbon, being substituted, will have a chemical shift influenced by the azidomethyl group, likely appearing around δ 35-40 ppm. The C3 and C5 carbons are expected to resonate at a higher field (further upfield). The carbon of the azidomethyl group (-CH₂N₃) is directly attached to the electronegative azide group and will therefore be significantly deshielded, with a predicted chemical shift in the range of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2/C6 | ~48 |

| C3/C5 | ~28 |

| C4 | ~37 |

Note: Predicted values are based on typical shifts for substituted piperidines. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC) for Connectivity and Regioisomer Differentiation

Two-dimensional NMR techniques are indispensable for unambiguously confirming the molecular structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal assigned to the azidomethyl group would show a correlation to the carbon signal of that same group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity of different fragments within the molecule. In the case of this compound, an HMBC experiment would show a correlation between the protons of the azidomethyl group and the C4 carbon of the piperidine ring, as well as the C3 and C5 carbons. This would unequivocally confirm that the azidomethyl substituent is located at the C4 position, thereby distinguishing it from other possible regioisomers.

¹⁵N NMR Spectroscopy for Nitrogen Atom Environments and Structural Confirmation

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within a molecule. znaturforsch.com For this compound, there are four nitrogen atoms: one in the piperidine ring and three in the azide group. znaturforsch.com

The nitrogen of the piperidinium (B107235) cation is expected to have a chemical shift characteristic of a quaternary ammonium (B1175870) species. The three nitrogen atoms of the azide group (R-Nα-Nβ-Nγ) have distinct electronic environments and, therefore, different chemical shifts. nih.gov The central nitrogen (Nβ) is typically the most shielded, while the terminal nitrogen (Nγ) is the most deshielded. The nitrogen atom directly attached to the carbon framework (Nα) has an intermediate chemical shift. The ability to observe these distinct signals provides definitive confirmation of the presence of the azide functional group. znaturforsch.comresearchgate.net

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Azide Groups

| Nitrogen Atom | Typical Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |

|---|---|

| Nα | -130 to -160 |

| Nβ | -170 to -220 |

Note: These are general ranges for organic azides and can vary based on the specific molecular structure. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.gov For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method appropriate for polar and ionic compounds.

The ESI mass spectrum, recorded in positive ion mode, would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, 4-(azidomethyl)piperidine. This would confirm the molecular weight of the organic cation.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the parent ion. A characteristic fragmentation pathway for azides is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion with a mass 28 Da less than the parent ion. scielo.br Other common fragmentation patterns for piperidine derivatives involve the cleavage of the piperidine ring, which can provide further structural information. nih.govresearchgate.net

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent and diagnostic feature would be a strong, sharp absorption band in the region of 2100-2160 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (-N₃) group. acs.org The presence of the piperidinium hydrochloride salt would be indicated by a broad absorption band in the region of 2500-3000 cm⁻¹, corresponding to the N-H stretching vibration of the ammonium group. Additionally, C-H stretching vibrations for the aliphatic CH₂ and CH groups would be observed in the 2800-3000 cm⁻¹ region. Other vibrations, such as C-H bending and C-N stretching, would appear in the fingerprint region (below 1500 cm⁻¹).

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, sharp |

| Ammonium (N⁺-H) | Stretch | 2500 - 3000 | Broad, strong |

| Alkane (C-H) | Stretch | 2800 - 3000 | Medium to strong |

| Methylene (CH₂) | Bend (scissoring) | ~1450 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for a comprehensive structural elucidation and conformational analysis. While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), extensive crystallographic studies on related piperidine derivatives and azido-containing compounds provide a strong basis for understanding its likely solid-state structure and conformational preferences.

Solid-State Structure of Piperidine Derivatives

The solid-state conformation of the piperidine ring is a subject of considerable interest due to its prevalence in pharmaceuticals and natural products. In the vast majority of crystallographically characterized piperidine derivatives, the six-membered ring adopts a chair conformation, which is the most stable arrangement, minimizing both angular and torsional strain. However, the presence of bulky substituents or specific intramolecular interactions can lead to other conformations such as boat or twist-boat forms.

For instance, the crystal structure of 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide reveals a chair conformation for the piperidine ring. Similarly, studies on various N-substituted and 4-substituted piperidines consistently show the chair form to be the predominant conformation in the solid state.

To illustrate the crystallographic parameters of related compounds, the following table summarizes the data for a representative azido-substituted piperidine derivative and a piperidinium salt.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Conformation |

| 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl | Triclinic | P-1 | 5.8464(12) | 8.2476(17) | 11.954(2) | 101.973(4) | 97.186(3) | 100.232(3) | Chair |

| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | Triclinic | P-1 | 7.1606(6) | 10.4832(8) | 14.6933(12) | 100.870(2) | 97.046(2) | 94.549(2) | Chair |

This data is based on published crystallographic studies of related piperidine derivatives and is intended to be illustrative of the expected structural parameters for this compound.

Based on these and other studies, it is highly probable that this compound also crystallizes with the piperidine ring in a chair conformation. The hydrochloride salt formation, with the protonation of the piperidine nitrogen, is expected to influence the packing of the molecules in the crystal lattice through hydrogen bonding interactions with the chloride anion.

Conformational Analysis of the Piperidinium Ring

The conformational preference of the piperidine ring in this compound is dictated by the stereoelectronic effects of the substituents. The protonated nitrogen atom and the 4-azidomethyl group play key roles in determining the most stable chair conformation.

In a piperidinium salt, the substituent at the 4-position can exist in either an axial or an equatorial orientation. For many 4-substituted piperidines, the equatorial conformation is generally favored to minimize steric hindrance. However, for piperidinium salts with polar substituents at the 4-position, the axial conformer can be significantly stabilized. nih.gov This stabilization is attributed to favorable electrostatic interactions between the positively charged nitrogen and the polar substituent. nih.gov

In the case of this compound, the azidomethyl group (-CH₂N₃) is a polar substituent. Therefore, a notable population of the axial conformer might be present in equilibrium, or it could even be the preferred conformation in the solid state. The linear nature of the azide group, with an N-N-N bond angle approaching 180°, is a key structural feature. nih.gov In related azido-containing organic molecules, the C-N-N bond angle is typically around 115-120°.

The final determination of the precise conformation and the intricate details of the crystal packing of this compound would require a dedicated single-crystal X-ray diffraction study. Such an analysis would provide definitive evidence of the preferred chair conformation, the orientation of the azidomethyl group, and the hydrogen bonding network within the crystal lattice.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. nih.gov

DFT calculations are employed to model the electronic structure of 4-(Azidomethyl)piperidine (B3190545) hydrochloride. A key output of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. ajchem-a.comresearchgate.net These parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Parameter | Formula | Predicted Significance for 4-(Azidomethyl)piperidine hydrochloride |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; likely localized on the azide (B81097) moiety. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; influenced by the protonated amine. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. ajchem-a.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the electronegativity of the molecule. ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / 2η | Indicates the propensity of the molecule to act as an electrophile. researchgate.net |

The piperidine (B6355638) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. nih.govresearchgate.net Computational methods can be used to perform a conformational analysis, mapping the potential energy surface to identify the most stable conformations of the ring and the orientation of its substituents.

For this compound, the primary conformational questions involve the chair conformation of the piperidine ring and whether the 4-(azidomethyl) group occupies an axial or equatorial position. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov

However, in the case of the hydrochloride salt, the protonated nitrogen atom introduces significant electrostatic interactions. Studies on similar 4-substituted piperidinium (B107235) salts have shown that polar substituents in the 4-position can experience a stabilization of the axial conformer upon protonation. nih.gov This is due to favorable electrostatic interactions between the positively charged nitrogen and the polar substituent. nih.gov Therefore, while the equatorial conformation is typically favored, quantum chemical calculations are necessary to determine the precise energy difference (ΔG) between the axial and equatorial conformers of the azidomethyl group and to ascertain whether the chair or a twist-boat conformation is the global energy minimum. nih.gov

| Conformation Feature | Description | Predicted Energetic Preference |

|---|---|---|

| Piperidine Ring | Can adopt chair, boat, or twist-boat forms. | The chair conformation is generally the most stable. nih.gov |

| Equatorial Substituent | The azidomethyl group is positioned away from the ring's axis. | Typically favored to minimize steric hindrance. |

| Axial Substituent | The azidomethyl group is positioned parallel to the ring's axis. | Generally less stable, but can be stabilized by electrostatic interactions with the protonated ring nitrogen. nih.gov |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like proteins or solvents.

Molecular docking and MD simulations are invaluable for understanding how molecules derived from this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov In these simulations, the ligand is placed into the binding site of a protein, and its potential binding poses are evaluated.

For piperidine-containing compounds, several key interactions are consistently observed:

Salt Bridges: The protonated nitrogen of the piperidine ring is a positive ionizable feature that can form strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov

Hydrogen Bonds: The N-H group of the protonated piperidine can act as a hydrogen bond donor. nih.gov The azide group, with its nitrogen atoms, can potentially act as a hydrogen bond acceptor.

Cation-π Interactions: The positively charged piperidine nitrogen can interact favorably with the electron-rich faces of aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govnih.gov

Hydrophobic Interactions: The carbon backbone of the piperidine ring can form van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. nih.gov

MD simulations can then be used to refine the docked poses, revealing the stability of these interactions over time and showing how the ligand and protein adapt to each other. ufrgs.brresearchgate.net

| Interaction Type | Molecular Feature Involved | Potential Interacting Partner (in Proteins) |

|---|---|---|

| Salt Bridge / Ionic | Protonated Piperidine Nitrogen (N+) | Aspartate (Asp), Glutamate (Glu) nih.gov |

| Hydrogen Bond (Donor) | Piperidine N-H | Carbonyl oxygen, Serine (Ser), Threonine (Thr) nih.gov |

| Hydrogen Bond (Acceptor) | Azide Group (N3) | Amide N-H, Arginine (Arg), Lysine (Lys) |

| Cation-π | Protonated Piperidine Nitrogen (N+) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) nih.gov |

| Hydrophobic | Piperidine Ring C-H bonds | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

Computational methods can provide detailed mechanistic insights into how this compound participates in chemical reactions. For instance, the azide group is a versatile functional group known for participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

MD and quantum chemical simulations can be used to model the entire reaction pathway. This allows for the identification of transition states, the calculation of activation energies, and the determination of the reaction mechanism. For example, in studying the metabolism of related piperidine-containing drugs, simulations have been used to elucidate the N-dealkylation mechanism catalyzed by cytochrome P450 enzymes, showing how interactions within the enzyme's active site orient the substrate for catalysis. nih.gov Such studies can clarify the role of catalysts, solvents, and specific functional groups in facilitating a chemical transformation.

As discussed in section 6.1.1, quantum chemical calculations provide direct measures of chemical stability and hardness through the analysis of frontier molecular orbitals. researchgate.net A large HOMO-LUMO gap is a primary indicator of high kinetic stability, meaning the compound is less likely to undergo chemical reactions. mdpi.com

Medicinal Chemistry Research and Pharmacophore Design

4-(Azidomethyl)piperidine (B3190545) Hydrochloride as a Key Scaffold for Bioactive Compound Development

The piperidine (B6355638) ring is a quintessential six-membered nitrogen-containing heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Its prevalence in numerous pharmaceuticals and natural alkaloids stems from its versatile physicochemical and structural properties. researchgate.netresearchgate.net The piperidine structure offers a combination of conformational flexibility and the ability to present substituents in well-defined three-dimensional orientations, which is crucial for optimizing interactions with biological targets. researchgate.net The basic nitrogen atom within the ring is often a key pharmacophoric feature, capable of forming critical ionic or hydrogen bond interactions within receptor binding sites. nih.gov

4-(Azidomethyl)piperidine hydrochloride serves as a particularly valuable building block in this context. It combines the favorable properties of the piperidine core with a chemically versatile azidomethyl group at the 4-position. This azide (B81097) moiety is a key functional handle, enabling chemists to employ powerful and efficient conjugation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reaction allows for the straightforward and high-yield covalent linking of the piperidine scaffold to other molecular fragments, scaffolds, or pharmacophores that contain an alkyne group. This modular approach facilitates the rapid generation of diverse chemical libraries, accelerating the discovery of novel bioactive compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various synthetic protocols.

Derivatization Strategies for Targeting Specific Biological Pathways and Molecular Targets

The strategic derivatization of the 4-(azidomethyl)piperidine scaffold allows for the tailored design of molecules aimed at specific and diverse biological targets. The azide group provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships by attaching various functionalities to the piperidine core.

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and survival, making it a significant target for anti-cancer drug development. uni-saarland.de Many CK2 inhibitors are designed to be ATP-competitive, meaning they occupy the binding site normally reserved for ATP, preventing the phosphorylation of substrate proteins. nih.gov The design of such inhibitors often involves a heterocyclic scaffold that can form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.

The 4-(azidomethyl)piperidine scaffold can be incorporated into novel CK2 inhibitors by linking it to known CK2-binding pharmacophores. For instance, established CK2 inhibitory scaffolds like benzimidazoles, benzotriazoles, or thieno[2,3-d]pyrimidines can be functionalized with an alkyne group. nih.govnih.gov Subsequent click chemistry with this compound would yield hybrid molecules where the piperidine moiety can explore interactions with solvent-exposed regions or adjacent pockets of the ATP-binding site. This strategy allows for the optimization of potency and selectivity. Research into various CK2 inhibitors has yielded compounds with significant potency. nih.govnih.gov

Table 1: Examples of Potent Protein Kinase CK2 Inhibitors

| Compound Name | Scaffold | IC50 (µM) | Source |

|---|---|---|---|

| 5,6,7-tribromo-4-ethyl-1H-benzotriazole | Benzotriazole | 0.16 | nih.gov |

| 5,6,7-tribromo-4-methyl-1H-benzotriazole | Benzotriazole | 0.51 | nih.gov |

| 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP33) | Thieno[2,3-d]pyrimidine | 0.008 | nih.gov |

Sigma receptors (SRs), classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a variety of neurological and psychiatric conditions, as well as in cancer cell proliferation. nih.govnih.gov The development of selective SR ligands is a major focus of medicinal chemistry research. nih.gov The piperidine scaffold is a crucial structural element for achieving high affinity at sigma receptors. unict.it

Derivatization of 4-(azidomethyl)piperidine allows for the synthesis of novel sigma receptor ligands. The core piperidine nitrogen is a key feature for receptor interaction. unict.it By using the azidomethyl group to attach various aromatic or alkyl chains, researchers can systematically probe the binding pocket of the sigma receptors to enhance affinity and selectivity. For example, linking the piperidine scaffold to phenoxyalkyl moieties has proven to be an effective strategy for creating high-affinity and selective S1R ligands. uniba.it Studies have shown that substituents on the piperidine ring and the nature of the attached side chain play a critical role in modulating binding affinity for S1R versus S2R. unict.ituniba.it

Table 2: Binding Affinities of Representative Piperidine-Based Sigma-1 Receptor Ligands

| Compound Class | Modification | S1R Ki (nM) | S2R Ki (nM) | Source |

|---|---|---|---|---|

| N-[(4-methoxyphenoxy)ethyl]piperidines | 4-methyl on piperidine | 0.89–1.49 | Moderate to low | uniba.it |

| N-[(4-chlorophenoxy)ethyl]piperidines | 4-methyl on piperidine | 0.34–1.18 | Moderate to low | uniba.it |

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. nih.govanses.fr Inhibitors of SDH (SDHIs) have found significant application as agricultural fungicides and are being investigated for other therapeutic purposes. nih.govresearchgate.net The discovery of novel SDHIs often involves identifying new chemical scaffolds that can effectively block the enzyme's active site. nih.gov

The 4-(azidomethyl)piperidine scaffold can be utilized as a building block in the design of new SDHIs. Through a scaffold hopping or fragment-based approach, the piperidine moiety can be combined with known SDHI pharmacophores, such as pyrazole-carboxamides. nih.govresearchgate.net The azide functionality allows for the covalent attachment of the piperidine ring to other molecular components designed to interact with the carboxyl "core" binding site of the SDH enzyme. nih.gov This strategy enables the exploration of new chemical space and the development of inhibitors with improved potency and fungicidal spectrum. nih.govnih.gov

Table 3: Activity of Selected Succinate Dehydrogenase Inhibitors

| Compound | Target Organism | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| A16c | Enzyme Assay | IC50 | 1.07 | nih.gov |

| A16c | Sclerotinia sclerotiorum | EC50 | 5.5 | nih.gov |

| A12 | Enzyme Assay | IC50 | 3.58 | nih.gov |

| A16 | Enzyme Assay | IC50 | 2.22 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Piperidine-Containing Compounds

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the iterative process of optimizing a lead compound's biological activity. oncodesign-services.com For piperidine-containing compounds, SAR studies systematically explore how structural modifications affect potency, selectivity, and pharmacokinetic properties.

Key aspects of SAR for piperidine derivatives include:

The Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for activity. In many cases, it forms a key salt bridge or hydrogen bond with an acidic residue (e.g., aspartate) in the target's binding site. Modifications that alter this basicity can have a profound impact on binding affinity. nih.gov

Substitution on the Ring: The position, nature, and stereochemistry of substituents on the piperidine ring can dramatically influence biological activity. For example, in the development of acetylcholinesterase inhibitors, placing a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position of a 1-benzylpiperidine (B1218667) core resulted in a highly potent compound. nih.gov Similarly, a 4-methyl substituent on certain phenoxyalkylpiperidines was found to confer optimal interaction with the sigma-1 receptor. uniba.it

The N-Substituent: The group attached to the piperidine nitrogen is critical for defining the molecule's interaction with its target. In the case of 1-benzylpiperidine-based acetylcholinesterase inhibitors, the benzyl (B1604629) group is thought to interact with a peripheral anionic site on the enzyme, and modifications to this group significantly alter potency. nih.govnih.gov

Linker and Appended Groups: For compounds derived from 4-(azidomethyl)piperidine, the nature of the linker formed (e.g., a triazole from click chemistry) and the structure of the appended fragment are primary drivers of activity. SAR studies would focus on varying the appended fragment to optimize interactions with the target protein, thereby enhancing potency and selectivity. nih.gov

Application in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds. lifechemicals.comfrontiersin.org FBDD begins by screening libraries of low-molecular-weight compounds, or "fragments," against a biological target. nih.govnih.gov Because of their small size, fragments can explore chemical space more efficiently than larger, more complex molecules and can bind with high ligand efficiency to small pockets on the protein surface. frontiersin.orgnih.gov

This compound is an excellent candidate for use as a fragment in FBDD campaigns. researchgate.net It adheres to the general physicochemical properties of a fragment (low molecular weight) and possesses a key feature for subsequent optimization: a reactive handle. nih.govnih.gov The azidomethyl group is "poised" for rapid and reliable chemical elaboration. frontiersin.orgnih.gov

Once a fragment like 4-(azidomethyl)piperidine is identified as a "hit" (i.e., it binds to the target), several optimization strategies can be employed: lifechemicals.comfrontiersin.org

Fragment Growing: The azide group can be used to "grow" the fragment by adding small chemical extensions. For example, click chemistry with a small terminal alkyne would add a new substituent, which can be designed to pick up additional favorable interactions with the target protein, thereby increasing binding affinity. nih.gov

Fragment Linking: If a second, different fragment is found to bind in a nearby pocket on the target protein, 4-(azidomethyl)piperidine can be linked to it. The second fragment would be functionalized with an alkyne, and a click reaction would covalently join the two pieces. The resulting larger molecule can exhibit a dramatically enhanced affinity due to the additive binding energies and a favorable entropic effect. lifechemicals.com

This approach allows for the rational, step-wise construction of a potent and selective lead compound directly within the context of the target's binding site, making this compound a valuable tool in modern drug discovery. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.